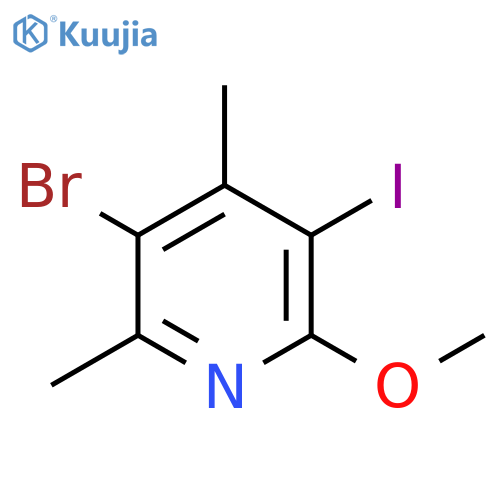

Cas no 2140326-81-2 (3-bromo-5-iodo-6-methoxy-2,4-dimethylpyridine)

3-bromo-5-iodo-6-methoxy-2,4-dimethylpyridine 化学的及び物理的性質

名前と識別子

-

- 3-bromo-5-iodo-6-methoxy-2,4-dimethylpyridine

- Pyridine, 3-bromo-5-iodo-6-methoxy-2,4-dimethyl-

-

- インチ: 1S/C8H9BrINO/c1-4-6(9)5(2)11-8(12-3)7(4)10/h1-3H3

- InChIKey: VKJMGLVLANBBMN-UHFFFAOYSA-N

- ほほえんだ: C1(C)=NC(OC)=C(I)C(C)=C1Br

3-bromo-5-iodo-6-methoxy-2,4-dimethylpyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F1957-0476-0.25g |

3-bromo-5-iodo-6-methoxy-2,4-dimethylpyridine |

2140326-81-2 | 95% | 0.25g |

$252.0 | 2023-09-06 | |

| Life Chemicals | F1957-0476-5g |

3-bromo-5-iodo-6-methoxy-2,4-dimethylpyridine |

2140326-81-2 | 95% | 5g |

$2626.0 | 2023-09-06 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1143834-1g |

3-Bromo-5-iodo-6-methoxy-2,4-dimethylpyridine |

2140326-81-2 | 97% | 1g |

¥11922 | 2023-04-06 | |

| Life Chemicals | F1957-0476-1g |

3-bromo-5-iodo-6-methoxy-2,4-dimethylpyridine |

2140326-81-2 | 95% | 1g |

$801.0 | 2023-09-06 | |

| AN HUI ZE SHENG Technology Co., Ltd. | CB1957-0476-500mg |

3-bromo-5-iodo-6-methoxy-2,4-dimethylpyridine |

2140326-81-2 | 95%+ | 500mg |

¥4879.00 | 2023-09-15 | |

| A2B Chem LLC | AY07914-2.5g |

"3-bromo-5-iodo-6-methoxy-2,4-dimethylpyridine" |

2140326-81-2 | 95% | 2.5g |

$3458.00 | 2024-04-20 | |

| A2B Chem LLC | AY07914-250mg |

"3-bromo-5-iodo-6-methoxy-2,4-dimethylpyridine" |

2140326-81-2 | 95% | 250mg |

$585.00 | 2024-04-20 | |

| TRC | B227751-1g |

3-Bromo-5-iodo-6-methoxy-2,4-dimethylpyridine |

2140326-81-2 | 1g |

$ 1045.00 | 2022-06-07 | ||

| TRC | B227751-100mg |

3-Bromo-5-iodo-6-methoxy-2,4-dimethylpyridine |

2140326-81-2 | 100mg |

$ 185.00 | 2022-06-07 | ||

| Chemenu | CM558287-1g |

3-Bromo-5-iodo-6-methoxy-2,4-dimethylpyridine |

2140326-81-2 | 97% | 1g |

$1310 | 2023-03-20 |

3-bromo-5-iodo-6-methoxy-2,4-dimethylpyridine 関連文献

-

Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350

-

Zhewei Liu,Zhoufeng Bian,Zhigang Wang,Bo Jiang React. Chem. Eng., 2022,7, 450-459

-

Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780

-

4. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209

-

Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345

-

Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089

-

G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748

-

Yong You,Jian-Qiang Zhao Org. Chem. Front., 2019,6, 1879-1884

-

John J. Lavigne Chem. Commun., 2003, 1626-1627

-

Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878

3-bromo-5-iodo-6-methoxy-2,4-dimethylpyridineに関する追加情報

Professional Introduction to 3-bromo-5-iodo-6-methoxy-2,4-dimethylpyridine (CAS No. 2140326-81-2)

3-bromo-5-iodo-6-methoxy-2,4-dimethylpyridine (CAS No. 2140326-81-2) is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, characterized by its intricate molecular structure, serves as a crucial intermediate in the synthesis of various biologically active molecules. The presence of multiple functional groups, including bromo and iodo substituents, along with an methoxy group and dimethyl substitution at the 2 and 4 positions of the pyridine ring, makes it a versatile building block for drug discovery and development.

The compound's unique structural features enable it to participate in a wide range of chemical reactions, making it particularly valuable in the synthesis of complex heterocyclic compounds. These reactions often involve nucleophilic substitution, cross-coupling processes, and other transformations that are essential for constructing novel pharmacophores. In recent years, the demand for such intermediates has surged due to the increasing complexity of drug molecules being developed to target various diseases.

One of the most compelling aspects of 3-bromo-5-iodo-6-methoxy-2,4-dimethylpyridine is its role in the development of small-molecule inhibitors for therapeutic applications. The pyridine core is a common motif in many drugs, and modifications at specific positions can significantly alter the biological activity of the molecule. For instance, studies have shown that compounds with halogenated pyridine rings exhibit enhanced binding affinity to certain protein targets, making them promising candidates for drug development.

Recent research has highlighted the utility of this compound in the synthesis of kinase inhibitors, which are critical for treating cancers and inflammatory diseases. The bromo and iodo substituents provide excellent handles for further functionalization via cross-coupling reactions such as Suzuki-Miyaura and Stille couplings. These reactions allow for the introduction of diverse functional groups at specific positions on the pyridine ring, enabling the creation of highly tailored molecules with optimized pharmacological properties.

In addition to its applications in kinase inhibition, 3-bromo-5-iodo-6-methoxy-2,4-dimethylpyridine has been explored in the development of antiviral agents. The structural framework of this compound can be modified to target viral proteases and polymerases, which are essential for viral replication. By incorporating additional functional groups or altering the substitution pattern on the pyridine ring, researchers can fine-tune the properties of these derivatives to improve their antiviral efficacy.

The methoxy group in 3-bromo-5-iodo-6-methoxy-2,4-dimethylpyridine also plays a significant role in modulating the biological activity of derived compounds. This group can serve as a site for further derivatization, allowing chemists to introduce additional functional moieties that enhance solubility, metabolic stability, or target specificity. Such modifications are crucial for improving drug-like properties and ensuring that lead compounds progress effectively through preclinical and clinical development.

The synthesis of 3-bromo-5-iodo-6-methoxy-2,4-dimethylpyridine typically involves multi-step organic transformations that require careful optimization to ensure high yield and purity. Common synthetic routes include halogenation reactions followed by methoxylation and dimethylation steps. Advanced techniques such as transition-metal-catalyzed cross-coupling reactions are often employed to introduce the bromo and iodo substituents efficiently.

The compound's stability under various conditions is another important consideration in its application as a pharmaceutical intermediate. Studies have demonstrated that 3-bromo-5-iodo-6-methoxy-2,4-dimethylpyridine remains stable under standard storage conditions but may degrade when exposed to light or moisture. Therefore, proper handling and storage protocols must be followed to maintain its integrity throughout the synthesis and purification process.

In conclusion, 3-bromo-5-iodo-6-methoxy-2,4-dimethylpyridine (CAS No. 2140326-81-2) is a versatile and valuable intermediate in pharmaceutical chemistry. Its unique structural features make it an excellent starting point for synthesizing a wide range of biologically active molecules targeting various diseases. Ongoing research continues to uncover new applications for this compound, further solidifying its importance in drug discovery and development.

2140326-81-2 (3-bromo-5-iodo-6-methoxy-2,4-dimethylpyridine) 関連製品

- 1805948-98-4(Ethyl 3-bromo-4-nitropyridine-5-acetate)

- 1261365-53-0(5-Fluoro-3-iodopyridin-2-yl trifluoromethanesulfonate)

- 3894-25-5(6-Bromo-2-phenylquinoline)

- 898767-86-7(6-(4-Iodophenyl)-6-oxohexanenitrile)

- 2171808-55-0(tert-butyl 4-(3-ethoxy-4-methoxyphenyl)pyrrolidine-3-carboxylate)

- 2137614-86-7({9-Ethyl-1-oxa-9-azaspiro[5.5]undecan-2-yl}methanamine)

- 642092-85-1(4-(1-methyl-1H-imidazol-2-yl)sulfanylbutan-1-amine)

- 510723-68-9(Diethyl-(4-{[(furan-2-ylmethyl)-amino]-methyl}-phenyl)-amine)

- 306978-32-5(3-Chloro-2-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]oxy}-5-(trifluoromethyl)pyridine)

- 919840-34-9(N-4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl-4-(propan-2-ylsulfanyl)benzamide)